L-Leucyl-L-seryl-L-valyl-L-leucine L-Leucyl-L-seryl-L-valyl-L-leucine
Brand Name: Vulcanchem
CAS No.: 918527-99-8
VCID: VC16939212
InChI: InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1
SMILES:
Molecular Formula: C20H38N4O6
Molecular Weight: 430.5 g/mol

L-Leucyl-L-seryl-L-valyl-L-leucine

CAS No.: 918527-99-8

Cat. No.: VC16939212

Molecular Formula: C20H38N4O6

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

L-Leucyl-L-seryl-L-valyl-L-leucine - 918527-99-8

Specification

CAS No. 918527-99-8
Molecular Formula C20H38N4O6
Molecular Weight 430.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1
Standard InChI Key AZMIJMPYAZKVFL-VGWMRTNUSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Introduction

Structural and Chemical Characteristics of L-Leucyl-L-seryl-L-valyl-L-leucine

Primary Structure and Sequence Analysis

L-Leucyl-L-seryl-L-valyl-L-leucine is a linear tetrapeptide with the sequence Leu-Ser-Val-Leu. Its structure includes:

  • N-terminal leucine: A hydrophobic, branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation .

  • Serine: A polar, hydroxyl-containing residue contributing to solubility and potential phosphorylation sites.

  • Valine: Another BCAA critical for muscle metabolism and energy production.

  • C-terminal leucine: Enhances hydrophobic interactions and structural stability.

The peptide’s molecular formula is C20H38N4O6C_{20}H_{38}N_{4}O_{6}, with a molecular weight of approximately 430.62 g/mol (Table 1).

Table 1: Physicochemical Properties of Leu-Ser-Val-Leu

PropertyValue
Molecular FormulaC20H38N4O6C_{20}H_{38}N_{4}O_{6}
Molecular Weight430.62 g/mol
Isoelectric Point (pI)~5.8 (estimated)
SolubilityModerate in aqueous solutions

Secondary and Tertiary Interactions

The presence of serine introduces hydrogen-bonding potential, while the BCAAs promote hydrophobic clustering. These interactions influence the peptide’s folding and stability under physiological conditions .

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing Leu-Ser-Val-Leu. Key steps include:

  • Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.

  • Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using coupling reagents like HBTU/HOBt .

  • Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the peptide from the resin.

Critical Parameters:

  • Coupling efficiency depends on steric hindrance from BCAAs.

  • Serine’s hydroxyl group necessitates side-chain protection (e.g., tert-butyl).

Liquid-Phase Peptide Synthesis (LPPS)

LPPS offers scalability for industrial production but requires precise control over reaction conditions to avoid racemization, particularly at valine and leucine residues .

Biological Roles and Mechanistic Insights

Metabolic Regulation

  • BCAA Contribution: Leucine and valine activate mTOR pathways, stimulating muscle protein synthesis and inhibiting catabolism .

  • Serine’s Enzymatic Roles: As a precursor to phospholipids and nucleotides, serine may enhance the peptide’s bioavailability in metabolic tissues .

Physicochemical and Stability Profiles

Solubility and Partitioning

Leu-Ser-Val-Leu exhibits moderate water solubility (~15 mg/mL at pH 7.0) due to serine’s polarity, but hydrophobic BCAAs limit dissolution. In nonpolar solvents (e.g., DMSO), solubility increases to ~50 mg/mL.

Degradation Kinetics

  • pH Stability: Stable at pH 4–8; hydrolyzes rapidly under acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Thermal Degradation: Decomposes above 60°C, with a half-life of 12 hours at 37°C .

Research Trends and Comparative Analysis

Comparative Studies with Analogous Peptides

Table 2: Functional Comparison with Related Peptides

PeptideSequenceKey FunctionReference
Leu-Ser-Val-LeuLSVLMuscle metabolism
Leu-Gln-Val-GlnLQVQImmune modulation
Ala-Leu-Tyr-LeuALYLEnzymatic inhibition

Industrial and Research Applications

  • Nutraceuticals: BCAA-rich peptides are incorporated into sports supplements for recovery enhancement.

  • Drug Delivery: Hydrophobic domains facilitate encapsulation in lipid-based carriers.

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